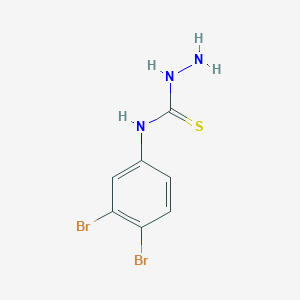

4-(3,4-Dibromophenyl)thiosemicarbazide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H7Br2N3S |

|---|---|

Molecular Weight |

325.03 g/mol |

IUPAC Name |

1-amino-3-(3,4-dibromophenyl)thiourea |

InChI |

InChI=1S/C7H7Br2N3S/c8-5-2-1-4(3-6(5)9)11-7(13)12-10/h1-3H,10H2,(H2,11,12,13) |

InChI Key |

TYYDGMOUXDEBME-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1NC(=S)NN)Br)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 3,4 Dibromophenyl Thiosemicarbazide and Its Analogues

Precursor Synthesis and Reactivity Assessment

The successful synthesis of 4-(3,4-Dibromophenyl)thiosemicarbazide relies on the availability and reactivity of its key precursors. The primary starting materials are 3,4-dibromoaniline (B1580990) and a suitable thiocarbonyl transfer reagent to form the corresponding isothiocyanate.

Preparation of 3,4-Dibromoaniline Derivatives

3,4-Dibromoaniline is a crucial intermediate, and its synthesis can be approached through several routes. A common method involves the direct electrophilic bromination of aniline. However, the strong activating nature of the amino (-NH₂) group directs incoming electrophiles to the ortho and para positions, often leading to the formation of 2,4,6-tribromoaniline (B120722) as the major product. youtube.com

To achieve the desired 3,4-substitution pattern, a multi-step synthetic strategy is typically employed. One such pathway begins with the nitration of 1,2-dibromobenzene. The two bromine atoms deactivate the aromatic ring, but the nitro group can be introduced under forcing conditions. The subsequent reduction of the resulting 3,4-dibromonitrobenzene, commonly achieved through catalytic hydrogenation or using reducing agents like tin(II) chloride in acidic medium, yields the target 3,4-dibromoaniline. This sequential approach provides regiochemical control that is not possible with the direct bromination of aniline.

Synthesis of Halogenated Phenyl Isothiocyanates as Precursors

The conversion of an aromatic amine to an isothiocyanate (-N=C=S) is a key step in the synthesis of thiosemicarbazides. rsc.org Isothiocyanates are versatile intermediates in organic synthesis due to their reactivity towards nucleophiles. chemrxiv.org Several methods have been developed for this transformation, often involving thiocarbonyl transfer reagents. rsc.org

A widely used method for synthesizing aryl isothiocyanates from primary amines like 3,4-dibromoaniline involves the use of carbon disulfide (CS₂). In this process, the amine reacts with carbon disulfide in the presence of a base (e.g., aqueous ammonia) to form an intermediate dithiocarbamate (B8719985) salt. This salt is then decomposed, often by treatment with a heavy metal salt like lead nitrate (B79036) or by using reagents such as ethyl chloroformate, to yield the isothiocyanate. nih.gov

Alternative thiocarbonylating agents include thiophosgene (B130339) (CSCl₂) and its surrogates like thiocarbonyldiimidazole. While effective, the high toxicity of thiophosgene has led to the development of other methods. rsc.org For electron-deficient anilines, such as those bearing halogen substituents, a two-step process using chlorothionoformate can be highly efficient, affording the desired isothiocyanates in high yields. rsc.org

The table below summarizes various methods for the synthesis of isothiocyanates from primary amines.

| Starting Amine | Reagents | Conditions | Yield (%) |

| 4-Nitroaniline | Phenyl Chlorothionoformate, NaOH | Two-step process | High |

| Various Aryl Amines | Carbon Disulfide, Sodium Persulfate | Water, Basic conditions | Good |

| Aniline | Carbon Disulfide, KOH | Ball Milling | High |

| (4-Bromophenyl)chloroxime | Immobilised Thiourea (B124793) | Flow Chemistry, MeCN | 91 |

This table presents a selection of synthetic methods for isothiocyanates, illustrating the variety of reagents and conditions applicable for converting primary amines, including halogenated derivatives, into the corresponding isothiocyanates.

Direct Synthesis of this compound

The direct synthesis of the title compound is achieved through a well-established condensation reaction. This step involves the formation of the core thiosemicarbazide (B42300) structure from the isothiocyanate precursor.

Condensation Reactions with Hydrazine (B178648) Derivatives

The formation of 4-aryl-substituted thiosemicarbazides is most commonly achieved by the reaction of an aryl isothiocyanate with a hydrazine derivative, typically hydrazine hydrate (B1144303) (N₂H₄·H₂O). researchgate.net The reaction proceeds via a nucleophilic addition mechanism where the terminal nitrogen atom of the hydrazine molecule attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S).

This reaction is generally high-yielding and straightforward. In a typical procedure, 3,4-dibromophenyl isothiocyanate is dissolved in a suitable solvent, and hydrazine hydrate is added. The reaction often proceeds readily at room temperature or with gentle heating to afford this compound as a solid product that can be isolated by filtration. orientjchem.org

The table below provides examples of condensation reactions to form various thiosemicarbazide derivatives.

| Isothiocyanate | Hydrazine Derivative | Solvent | Conditions | Product |

| Phenyl Isothiocyanate | Hydrazine Hydrate | Ethanol (B145695) | Room Temperature | 4-Phenyl-3-thiosemicarbazide |

| Benzoyl Isothiocyanate | Hydrazine | Acetonitrile | Not specified | 1-Benzoylthiosemicarbazide |

| Peracetylated β-maltosyl isothiocyanate | Hydrazine Hydrate | Not specified | Not specified | (Hepta-O-acetyl-β-maltosyl)thiosemicarbazide |

| Phenyl Isothiocyanate | Tert-butyl carbazate | Absolute Ethanol | Reflux, 3h | N'-(phenylcarbamothioyl)pivalohydrazide |

This table illustrates the general applicability of the condensation reaction between various isothiocyanates and hydrazine derivatives to form the corresponding thiosemicarbazide structures. orientjchem.orgresearchgate.net

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield and purity of this compound, several reaction parameters can be optimized. The choice of solvent is critical; alcohols such as methanol (B129727) or ethanol are commonly used as they effectively dissolve the reactants and facilitate the reaction. orientjchem.orgnih.gov In some cases, diethyl ether may be used, particularly if the reaction can proceed at room temperature. nih.gov

The reaction temperature is another important variable. While many thiosemicarbazide syntheses proceed efficiently at room temperature, heating the reaction mixture to reflux can increase the reaction rate and drive the reaction to completion, which is particularly useful for less reactive, electron-deficient aryl isothiocyanates. nih.govmdpi.com Reaction times can vary from as short as 30 minutes to several hours, depending on the specific substrates and conditions. mdpi.com Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time. The isolation of the product is often straightforward, as thiosemicarbazides are typically crystalline solids that precipitate from the reaction mixture upon cooling and can be purified by recrystallization. orientjchem.org

Derivatization Strategies from this compound

This compound is a valuable intermediate for the synthesis of a wide range of derivatives, particularly heterocyclic compounds. researchgate.net The presence of multiple reactive sites in the thiosemicarbazide moiety allows for diverse chemical transformations.

A primary derivatization strategy involves the condensation of the terminal amino group (-NH₂) of the thiosemicarbazide with the carbonyl group of aldehydes or ketones. This reaction, typically carried out in an alcoholic solvent with an acid catalyst, yields the corresponding thiosemicarbazones. nih.govnih.gov These thiosemicarbazone derivatives are an important class of compounds in their own right and also serve as precursors for further cyclization reactions.

Another major derivatization pathway is the heterocyclization of the thiosemicarbazide core. Depending on the reaction conditions and the cyclizing agent, various five-membered heterocyclic rings can be formed.

1,3,4-Thiadiazoles: Cyclization can be achieved by treating the thiosemicarbazide with concentrated sulfuric acid or phosphorus oxychloride. nih.gov This process involves an intramolecular cyclization with dehydration.

1,2,4-Triazoles: Treatment of thiosemicarbazides with a base, such as aqueous sodium hydroxide (B78521), can induce cyclization to form 1,2,4-triazole-thiones. researchgate.net

These derivatization reactions significantly expand the chemical space accessible from this compound, leading to a variety of complex molecular architectures.

The table below showcases common derivatization reactions starting from thiosemicarbazide precursors.

| Thiosemicarbazide Derivative | Reagent(s) | Product Type |

| 4-Aryl-thiosemicarbazides | Aromatic Aldehydes | Thiosemicarbazones |

| 1-(3-methoxyphenyl)-4-aryl-thiosemicarbazides | Concentrated H₂SO₄ | 1,3,4-Thiadiazoles |

| 4-(4-chlorophenyl)thiosemicarbazide | 8% Aqueous NaOH | 1,2,4-Triazole-thione |

| Thiosemicarbazones | Chloroacetic Acid | Thiazolidin-4-ones |

This table highlights key synthetic transformations of thiosemicarbazides, demonstrating their utility as building blocks for thiosemicarbazones and various heterocyclic systems. researchgate.netnih.gov

Formation of Thiosemicarbazone Analogues

Thiosemicarbazones are a significant class of compounds synthesized from thiosemicarbazides. They are characterized by the azomethine group (-N=CH-) and are formed through the condensation of a thiosemicarbazide with a carbonyl compound. researchgate.net These derivatives are not only stable compounds in their own right but also crucial intermediates for the synthesis of various heterocyclic systems. researchgate.netresearchgate.net

The synthesis of thiosemicarbazone analogues from this compound is typically achieved through a direct condensation reaction with a variety of aldehydes and ketones. researchgate.netresearchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen atom (N-1) of the thiosemicarbazide's hydrazine moiety on the electrophilic carbonyl carbon of the aldehyde or ketone. chemmethod.comnih.gov This is followed by a dehydration step, leading to the formation of a Schiff base, specifically a thiosemicarbazone. researchgate.net

The reaction is generally carried out by refluxing the thiosemicarbazide and the carbonyl compound in a suitable solvent, most commonly ethanol. nih.govnih.gov The addition of a few drops of an acid catalyst, such as glacial acetic acid, is often employed to facilitate the reaction. chemmethod.comnih.govsapub.org

The general reaction scheme is as follows:

Table 1: Examples of Thiosemicarbazone Synthesis from Thiosemicarbazides and Carbonyl Compounds

| Thiosemicarbazide Reactant | Carbonyl Reactant | Catalyst/Solvent | Product | Reference |

| 4-Phenylthiosemicarbazide (B147422) | Various Aromatic Aldehydes | Acetic Acid / Ethanol | 4-Phenyl-3-thiosemicarbazone derivatives | nih.gov |

| Thiosemicarbazide | Various Aromatic Aldehydes | Acetic Acid / Ethanol | Thiosemicarbazone derivatives | chemmethod.com |

| 4-Phenylthiosemicarbazide | Substituted Isatin Derivatives | Acetic Acid | Isatin-based thiosemicarbazones | nih.gov |

| N-(4-hippuric acid)thiosemicarbazide | Various Aldehydes and Ketones | N/A | Thiosemicarbazones with a hippuric acid moiety | nih.gov |

The formation of thiosemicarbazone derivatives is significantly influenced by the nature and position of substituents on both the aromatic ring of the 4-(aryl)thiosemicarbazide and the reacting carbonyl compound. nih.gov These substituents can exert electronic and steric effects that alter the reaction rate and yield.

Electron-withdrawing groups on the aromatic ring of the aldehyde or ketone reactant can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the initial nucleophilic attack by the thiosemicarbazide. Conversely, electron-donating groups may decrease the reactivity of the carbonyl group. mdpi.com For instance, studies on cholinesterase inhibitors have shown that the presence and position of halogen atoms (like chlorine and bromine) on the reacting aldehyde can significantly impact the biological activity of the resulting thiosemicarbazone, suggesting a strong influence on its chemical properties. acs.org In one study, a bromine atom in the ortho position of the aldehyde resulted in a highly active compound. acs.org

Cyclization Reactions to Synthesize Heterocyclic Scaffolds

Thiosemicarbazides and their thiosemicarbazone derivatives are pivotal precursors for synthesizing a variety of heterocyclic scaffolds through cyclization reactions. The specific heterocyclic system formed is largely determined by the reaction conditions, particularly the pH (acidic or basic medium) and the cyclizing agent used. ptfarm.pl

The intramolecular cyclization of 4-aryl-1-acylthiosemicarbazides or thiosemicarbazones in an alkaline medium is a common and effective method for the synthesis of 1,2,4-triazole (B32235) derivatives. ptfarm.plresearchgate.netnih.gov Typically, the reaction is carried out by heating the thiosemicarbazide precursor in an aqueous solution of a base, such as sodium hydroxide (NaOH). researchgate.netnih.govdergipark.org.tr

The mechanism involves the deprotonation of the amide and thioamide protons, followed by an intramolecular nucleophilic attack and subsequent elimination of a molecule of water or hydrogen sulfide (B99878) to yield the stable 1,2,4-triazole-3-thiol (or thione) ring system. researchgate.netnih.gov

The general reaction scheme is as follows:

Table 2: Synthesis of 1,2,4-Triazole Derivatives via Base-Catalyzed Cyclization

| Starting Material | Reagent/Conditions | Product Class | Reference |

| 1,4-Disubstituted thiosemicarbazides | Alkaline media | 1,2,4-Triazole derivatives with a phenylalanine moiety | nih.gov |

| N-(phenylsubstituted)-2-palmitoyl hydrazinecarbothioamides | 2% NaOH | 1,2,4-Triazole palmitic acid derivatives | nih.gov |

| Acyl/aroyl substituted thiosemicarbazides | 4N NaOH | 3,4-Disubstituted-2,4-dihydro-5H-1,2,4-triazole-5-thiones | dergipark.org.tr |

| N¹-benzoyl-N⁴-aryl-thiosemicarbazides | Basic media | 5-phenyl-4-aryl-2H-1,2,4-triazol-3(4H)-thiones | nih.gov |

In contrast to the formation of 1,2,4-triazoles, the synthesis of 1,3,4-thiadiazole (B1197879) derivatives from thiosemicarbazides is typically achieved under acidic conditions. ptfarm.plnih.gov The acid-catalyzed cyclodehydration of 1-acylthiosemicarbazides is a standard route to produce 2-amino-5-substituted-1,3,4-thiadiazoles. nih.govnih.gov

Commonly used cyclizing agents include concentrated sulfuric acid (H₂SO₄), phosphoric acid, or phosphorus oxychloride (POCl₃). nih.govnih.govijpcbs.com The reaction mechanism involves protonation of the carbonyl oxygen, followed by intramolecular nucleophilic attack by the sulfur atom and subsequent dehydration to form the aromatic 1,3,4-thiadiazole ring. nih.govmdpi.com

The general reaction scheme is as follows:

Table 3: Synthesis of 1,3,4-Thiadiazole Derivatives via Acid-Catalyzed Cyclization

| Starting Material | Reagent/Conditions | Product Class | Reference |

| 1,4-Disubstituted thiosemicarbazides | Acidic media | 1,3,4-Thiadiazole derivatives with a phenylalanine moiety | nih.gov |

| N-(phenylsubstituted)-2-palmitoyl hydrazinecarbothioamides | conc. H₂SO₄ | 1,3,4-Thiadiazole palmitic acid derivatives | nih.gov |

| Acylthiosemicarbazide derivatives | conc. H₂SO₄ / 25% HCl | 1,3,4-Thiadiazole derivatives | ptfarm.plnih.gov |

| 1-(3-methoxyphenyl)-4-aryl-thiosemicarbazides | conc. H₂SO₄ | 2-(3-Methoxyphenylamino)-5-aryl-1,3,4-thiadiazoles | nih.gov |

| Aldehyde thiosemicarbazones | Cu(II) or Fe(III) salts | 2(3H)-imino-1,3,4-thiadiazole derivatives (Oxidative Cyclization) | arkat-usa.org |

4-Thiazolidinones are another important class of heterocyclic compounds readily synthesized from thiosemicarbazone intermediates. nih.govsapub.org The most common synthetic route involves the reaction of a thiosemicarbazone with an α-haloacetic acid, such as chloroacetic acid or mercaptoacetic acid, or its ester derivative like ethyl bromoacetate. nih.govsapub.orgconnectjournals.com

This reaction is a cyclocondensation where the sulfur atom of the thiosemicarbazone acts as a nucleophile, attacking the carbon bearing the halogen. This is followed by an intramolecular cyclization and loss of a water molecule to form the 2-imino-4-thiazolidinone ring. nih.govsapub.org The reaction is often carried out in a suitable solvent like ethanol in the presence of a base such as anhydrous sodium acetate, which acts as a catalyst and neutralizes the hydrogen halide formed. nih.gov

The general reaction scheme is as follows:

Furthermore, thiosemicarbazones can react with α-haloketones, such as phenacyl bromide, to yield 1,3-thiazoline derivatives. researchgate.net The reaction of thiosemicarbazide with phenacylbromide can also lead to the formation of 1,3,4-thiadiazine structures. scite.ai These varied reaction pathways highlight the utility of this compound and its thiosemicarbazone analogues as versatile building blocks for a range of heterocyclic systems.

Introduction of Diverse Functional Groups for Structure Elucidation

The introduction of diverse functional groups onto the basic structure of this compound and its analogues is a critical strategy for the comprehensive elucidation of their molecular architecture. By systematically varying substituents on the phenyl ring, researchers can induce measurable changes in the spectroscopic properties of the molecule, which in turn provide detailed information about its electronic and steric characteristics. Spectroscopic techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are instrumental in this process.

The presence and position of functional groups significantly influence the chemical shifts observed in NMR spectra. For instance, electron-withdrawing groups, such as nitro (NO₂) or bromo (Br) groups, generally cause downfield shifts of nearby aromatic proton signals due to their deshielding effect. ijper.org Conversely, electron-donating groups, like methoxy (B1213986) (OCH₃), would be expected to cause upfield shifts. The precise location of these substituents on the phenyl ring affects the splitting patterns and coupling constants of the aromatic protons, which is invaluable for confirming the substitution pattern.

In ¹³C NMR spectroscopy, the carbon of the C=S (thione) group in thiosemicarbazide derivatives typically appears in the range of 176-186 ppm. ijper.org The exact chemical shift can be influenced by the electronic nature of the substituents on the phenyl ring. Similarly, the chemical shifts of the aromatic carbons provide clear evidence of the substitution pattern.

IR spectroscopy is another powerful tool for structure elucidation. The characteristic vibrational frequencies of key functional groups provide direct evidence of their presence in the molecule. For thiosemicarbazide derivatives, the N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. The C=S stretching vibration is usually found in the region of 1200-1300 cm⁻¹. The introduction of other functional groups, such as a nitro group, will give rise to characteristic strong absorptions (typically around 1510 cm⁻¹ and 1350 cm⁻¹ for asymmetric and symmetric stretches, respectively), further confirming the structure of the analogue. ijper.org

The systematic synthesis and analysis of a series of analogues with varied functional groups allow for the construction of detailed structure-activity relationships and a deeper understanding of the molecule's properties. The data gathered from these studies are often presented in tabular form to facilitate comparison across the series of compounds.

Table 1: Spectroscopic Data for Representative Thiosemicarbazide Analogues

| Compound | Functional Group(s) | Key IR Peaks (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| 5a | 4-Bromo | 3378 (N-H), 1565 (C=S), 611 (C-Br) | 9.83 (s, 1H, CH=N), 7.82-7.49 (m, 4H, Ar-H), 4.60 (s, 1H, NH), 3.27 (s, 2H, NH₂) | 181.92 (C=S), 162.71 (CH=N), 131.5-119.7 (Ar-C), 60.8 (C-Br) | 300 (M+H⁺) ijper.org |

| 5e | 3-Nitro, 4-Hydroxy | 3384 (N-H), 1570 (C=S), 1510 (NO₂) | 9.92 (s, 1H, CH=N), 7.74-7.41 (m, 3H, Ar-H), 4.55 (s, 1H, NH), 3.16 (s, 2H, NH₂) | 185.85 (C=S), 149.56 (CH=N), 147.56 (C-NO₂), 120.09-101.81 (Ar-C) | 313 (M+H⁺) ijper.org |

| Analogue with OCH₃ | 4-Methoxy | 3206, 3105 (N-H), 1496 (C=N), 1238 (C=S) | 3.76 (s, 3H, OCH₃), 6.90 (d, 2H, Ar-H) | Not specified | Not specified lew.ro |

Advanced Spectroscopic and Structural Characterization of 4 3,4 Dibromophenyl Thiosemicarbazide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular framework and confirm the identity of 4-(3,4-Dibromophenyl)thiosemicarbazide.

Proton (¹H) NMR Spectral Analysis for Proton Environments and Chemical Shifts

The ¹H NMR spectrum of this compound provides a distinct fingerprint of its proton environments. The chemical shifts (δ), measured in parts per million (ppm), indicate the electronic environment of each proton. Protons attached to the thiosemicarbazide (B42300) moiety (NH and NH₂) typically appear as broad singlets due to quadrupole broadening and chemical exchange. nih.gov The protons of the aromatic system are observed in the downfield region, typically between 6.80 and 8.43 ppm, with their specific shifts and coupling patterns dictated by the substitution on the phenyl ring. nih.gov

In derivatives, such as thiosemicarbazones formed by condensation with aldehydes or ketones, an azomethine proton (-N=CH-) signal may appear, often in the range of 8.01 ppm. jocpr.com The signals for the hydrazinic NH protons are generally observed as singlets in the range of δ 8.25–11.69 ppm. nih.govjocpr.com The protons on the terminal amino group (-NH₂) are also identifiable, often appearing as a broad signal. mdpi.com

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound and its Derivatives

| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

|---|---|---|---|

| Aromatic (Ar-H) | 6.80 - 8.50 | Doublet, Multiplet | The precise shifts and coupling constants depend on the position on the dibromophenyl ring. |

| Hydrazinic (N¹H) | 9.50 - 11.70 | Singlet (broad) | Position is solvent-dependent and can exchange with D₂O. |

| Amide (N²H) | 8.25 - 10.00 | Singlet (broad) | Position is solvent-dependent and can exchange with D₂O. |

Data compiled from various thiosemicarbazide derivatives. nih.govjocpr.commdpi.comnih.gov

Carbon (¹³C) NMR Spectral Analysis for Carbon Framework Elucidation

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. A key diagnostic signal for thiosemicarbazides and their derivatives is the resonance of the thiocarbonyl carbon (C=S). This carbon is significantly deshielded and typically appears in the downfield region of the spectrum, often around 177-182 ppm. nih.govuq.edu.au

The aromatic carbons of the 3,4-dibromophenyl ring resonate in the characteristic range of approximately 110-145 ppm. The signals for the carbons directly bonded to the bromine atoms (C-Br) are influenced by the heavy atom effect, while the carbon attached to the nitrogen atom (C-N) will also have a distinct chemical shift. The specific chemical shifts for each aromatic carbon provide confirmation of the substitution pattern on the phenyl ring. nih.gov

Table 2: Typical ¹³C NMR Chemical Shifts for this compound and its Derivatives

| Carbon Type | Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| Thiocarbonyl (C=S) | 177 - 182 | A highly characteristic downfield signal confirming the thiosemicarbazide moiety. |

| Aromatic (C-N) | 135 - 145 | The carbon atom of the phenyl ring attached to the nitrogen atom. |

| Aromatic (C-Br) | 110 - 125 | Carbons directly attached to bromine atoms. |

Data compiled from various thiosemicarbazide derivatives. nih.govuq.edu.auchemicalbook.com

Two-Dimensional (2D) NMR Techniques for Structural Confirmation

To unequivocally confirm the structure and assign all proton and carbon signals, two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of protons directly attached to carbon atoms. It would be used to definitively assign the signals of the aromatic C-H carbons by linking them to their corresponding aromatic proton signals. uq.edu.au

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for establishing the connectivity across the entire molecule. For instance, it would show correlations between the hydrazinic NH proton and the aromatic carbons, as well as the thiocarbonyl (C=S) carbon, thereby confirming the link between the phenyl ring and the thiosemicarbazide chain.

¹H-¹⁵N HSQC: This advanced technique can be used to observe the chemical shifts of the nitrogen atoms in the thiosemicarbazide backbone by correlating them with their attached protons. westmont.edu This provides further detailed insight into the electronic structure of the molecule. westmont.edu

These 2D NMR experiments provide a comprehensive and unambiguous confirmation of the molecular structure of this compound, leaving no doubt as to the atomic connectivity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Vibrational Band Assignments for Characteristic Functional Groups

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups. The high-frequency region of the spectrum (above 3000 cm⁻¹) is dominated by N-H stretching vibrations. Typically, two distinct bands corresponding to the asymmetric and symmetric stretching of the terminal -NH₂ group are observed, often in the vicinity of 3400 cm⁻¹ and 3270 cm⁻¹, respectively. cdnsciencepub.comcdnsciencepub.com The stretching vibration of the secondary amine (N-H) group usually appears as a separate band around 3170 cm⁻¹. cdnsciencepub.com

The region between 1600 and 1650 cm⁻¹ often contains the scissoring (bending) vibration of the -NH₂ group. cdnsciencepub.com The C=S stretching vibration is a key indicator of the thiosemicarbazide core. This band can be found in a broader range, but it is often identified between 750 and 850 cm⁻¹. mdpi.com Aromatic C-H and C=C stretching vibrations also appear at their characteristic frequencies.

Table 3: Characteristic IR Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Asymmetric Stretch (NH₂) | ~3400 | Medium |

| N-H Symmetric Stretch (NH₂) | ~3270 | Medium |

| N-H Stretch (secondary amine) | ~3170 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Weak-Medium |

| N-H Bending (Scissoring) | 1600 - 1650 | Medium-Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

Data compiled from various thiosemicarbazide derivatives. mdpi.comcdnsciencepub.comcdnsciencepub.comacs.org

Investigation of Intra- and Intermolecular Hydrogen Bonding Interactions

IR spectroscopy is highly sensitive to hydrogen bonding. The presence of intra- and intermolecular hydrogen bonds significantly affects the position and shape of the N-H stretching bands. In the solid state, 4-(4-bromophenyl)thiosemicarbazide, a close structural analog, exhibits both intramolecular N-H···N and intermolecular N-H···S hydrogen bonds, which stabilize the crystal packing. nih.goviucr.org

These interactions typically cause the N-H stretching bands to broaden and shift to lower frequencies (a red shift) compared to the theoretical values for a free, non-hydrogen-bonded N-H group. The extent of this shift provides qualitative information about the strength of the hydrogen bonds. For example, the existence of stable six-membered rings formed by intramolecular hydrogen bonds can cause the N-H band to appear at a lower frequency, such as 3140 cm⁻¹. researchgate.net A detailed analysis of the N-H stretching region in the IR spectrum of this compound can therefore provide valuable insights into its supramolecular structure in the solid state.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the characterization of synthesized thiosemicarbazides and their derivatives. It provides crucial information regarding the molecular weight and the structural fragments of the molecule, which aids in confirming its identity.

Molecular Ion Confirmation and Fragmentation Patterns

Electron impact mass spectrometry (EI-MS) and electrospray ionization (ESI-MS) are commonly employed to analyze thiosemicarbazide derivatives. jocpr.com The mass spectra of these compounds typically show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which confirms the molecular weight of the synthesized product. nih.govnih.gov For bromine-containing compounds like this compound, the molecular ion peak will appear as a characteristic pattern of isotopic peaks due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

The fragmentation of thiosemicarbazones, a common class of derivatives, often follows predictable pathways. These fragmentations are confirmed through techniques like GC-MS². scirp.org Common fragmentation patterns observed in related structures include:

Cleavage of the thiosemicarbazide moiety.

Loss of small, stable molecules or radicals such as ammonia (B1221849) (NH₃), thioisocyanate (SCN), or S=C=NH. scirp.org

Fission of the bond between the phenyl ring and the nitrogen atom.

Decomposition of the heterocyclic rings that may be formed from the thiosemicarbazide backbone. sapub.org

For instance, studies on the mass spectra of thiosemicarbazones of acetophenones have identified characteristic fragmentation pathways that are present across a range of substituted compounds. scirp.org Similarly, the mass spectra of 1,3,4-thiadiazin-3-ium bromides, which are derived from 4-substituted thiosemicarbazides, reveal molecular ion peaks that confirm the product formation through the elimination of water and hydrogen bromide molecules. nih.gov

Table 1: Common Fragmentation Pathways in Thiosemicarbazide Derivatives

| Process | Lost Fragment | Description |

| α-Cleavage | R• | Cleavage of bonds adjacent to the functional groups. |

| Heterocyclic Ring Cleavage | Varies | Fragmentation of rings formed from the thiosemicarbazide chain. |

| Elimination | NH₃, H₂S, S=C=NH | Loss of small neutral molecules. scirp.org |

| Phenyl Group Fission | C₆H₄Br₂• | Cleavage of the Ar-N bond. |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a compound with high accuracy. researchgate.net By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This technique is invaluable for the unambiguous confirmation of a newly synthesized compound's identity. nih.gov For example, HR-ESI-MS has been used to confirm the structures of novel thiosemicarbazone derivatives by matching the experimentally determined exact mass with the calculated mass for the proposed chemical formula. nih.gov

Table 2: Hypothetical HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₇H₇Br₂N₃S |

| Calculated Exact Mass ([M+H]⁺) | 325.8858 |

| Isotopes | Carbon (¹³C), Hydrogen (²H), Bromine (⁸¹Br), Nitrogen (¹⁵N), Sulfur (³³S, ³⁴S) |

| Expected Measurement Accuracy | < 5 ppm |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules. These techniques provide information about the electronic transitions between energy levels and the photophysical behavior of the compounds.

Electronic Transitions and Chromophoric Analysis

UV-Vis spectroscopy provides useful insights into the charge-transfer prospects of compounds. acs.org The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital (typically a bonding or non-bonding orbital) to a higher energy anti-bonding orbital. The spectrum reveals the wavelengths at which this absorption occurs (λₘₐₓ).

The structure of this compound contains two primary chromophores: the 3,4-dibromophenyl ring and the thiocarbonyl group (C=S) within the thiosemicarbazide moiety. The electronic transitions are typically of the types π → π* and n → π. The phenyl ring gives rise to intense π → π transitions, while the thiocarbonyl group and nitrogen lone pairs contribute to n → π* transitions. Studies on chromone-based thiosemicarbazone derivatives have shown maximum absorption wavelengths (λₘₐₓ) around 335 nm. acs.org The specific substitution pattern on the aromatic ring can influence the position and intensity of these absorption bands.

Photophysical Properties of Derivatives

While the parent thiosemicarbazide may have limited fluorescence, its derivatives, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, often exhibit significant photophysical properties. researchgate.net The formation of the azomethine group (-N=CH-) in thiosemicarbazones extends the π-conjugated system of the molecule. This extended conjugation can lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption to longer wavelengths and often inducing fluorescence.

Many pyrazoline derivatives, which share structural similarities with cyclized thiosemicarbazide products, are known to exhibit strong fluorescence properties due to the conjugation between the heterocyclic ring and attached phenyl rings. researchgate.net The fluorescence properties of thiosemicarbazone derivatives can be tuned by altering the substituents on the aromatic rings, making them potentially useful in various applications such as fluorescent probes or materials for organic light-emitting diodes (OLEDs). researchgate.net

X-ray Crystallography

Table 3: Crystallographic Data for the Analogous Compound 4-(3-chlorophenyl)thiosemicarbazide

| Parameter | Value | Reference |

| Formula | C₇H₈ClN₃S | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 6.914 (5) | nih.gov |

| b (Å) | 4.304 (4) | nih.gov |

| c (Å) | 30.306 (3) | nih.gov |

| β (°) | 94.66 (3) | nih.gov |

| V (ų) | 899.0 (1) | nih.gov |

| Z | 4 | nih.gov |

| Key Feature | S and terminal hydrazinic N atoms in trans conformation | nih.gov |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structures

For instance, the analysis of derivatives like 1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide reveals detailed crystallographic data. nih.gov Such studies confirm the planar geometry of the phenyl rings and the thiosemicarbazone moiety. nih.gov The crystal system, space group, and unit cell dimensions are determined with high precision, forming the basis for understanding the molecule's solid-state conformation and packing.

Table 1: Representative Crystallographic Data for a Brominated Phenylthiosemicarbazide Derivative Data for 1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₇H₁₈BrN₃O₂S |

| Molecular Weight | 408.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.8390 (2) |

| b (Å) | 30.3335 (11) |

| c (Å) | 9.9423 (4) |

| β (°) | 94.910 (2) |

| Volume (ų) | 1754.49 (11) |

Conformational Analysis: E/Z and Syn/Anti Isomerism in Derivatives

The derivatives of this compound, particularly thiosemicarbazones formed by condensation with aldehydes or ketones, exhibit rich conformational isomerism. The key isomeric forms are E/Z isomerism around the C=N double bond and syn/anti conformation around the N-C(S) single bond.

E/Z Isomerism: This isomerism relates to the spatial arrangement of substituents around the imine (C=N) double bond. The E configuration (from the German entgegen, meaning opposite) has the higher priority groups on opposite sides, while the Z configuration (zusammen, meaning together) has them on the same side. In most reported crystal structures of aryl thiosemicarbazones, the molecule adopts the more stable E configuration, which minimizes steric hindrance. iucr.org

Syn/Anti Isomerism: This refers to the conformation around the N-C(S) bond of the thioamide group. The syn conformation describes the sulfur atom and the iminic nitrogen being on the same side (cis) relative to the N-C(S) bond, whereas the anti conformation places them on opposite sides (trans). In the solid state, thiosemicarbazides and their derivatives commonly adopt a conformation where the sulfur atom is trans (anti) to the terminal hydrazinic nitrogen atom. nih.gov This conformation is often stabilized by intramolecular hydrogen bonding. iucr.org

The specific conformation is determined by a combination of electronic and steric factors, as well as by the hydrogen bonding patterns established in the crystal lattice.

Table 2: Torsion Angles Defining Conformation in a Representative Thiosemicarbazide Illustrative data based on typical thiosemicarbazide structures.

| Torsion Angle | Description | Typical Value (°) | Conformation |

| C=N-N-C | Defines orientation around the N-N bond | ~180 | trans |

| N-N-C=S | Defines orientation around the N-C(S) bond | ~0 or ~180 | syn/anti |

Intermolecular Interactions and Crystal Packing Motifs

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. In this compound and its derivatives, hydrogen bonding is the dominant force directing the crystal packing. rsc.org

The N-H groups of the thiosemicarbazide backbone act as hydrogen bond donors, while the sulfur atom and hydrazinic nitrogen atoms are effective acceptors. A common and robust motif observed in the crystal structures of related compounds is the formation of inversion dimers through pairs of N-H···S hydrogen bonds. nih.gov This interaction creates a characteristic R₂²(8) ring motif (a ring composed of 8 atoms formed by two donors and two acceptors). nih.gov

Table 3: Common Intermolecular Hydrogen Bonds in Aryl Thiosemicarbazide Crystal Structures Based on data from 1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide nih.gov

| Donor-H···Acceptor | Description | Motif Type |

| N-H···S | Links molecules into centrosymmetric dimers | R₂²(8) ring |

| N-H···N | Intramolecular bond stabilizing the conformation | S(5) ring |

| C-H···S | Weak interaction linking dimers | Chain |

| C-H···π | Stabilizes packing between aromatic rings | - |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique used to confirm the empirical formula of a synthesized compound. It provides a quantitative determination of the percentage by mass of key elements—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the compound's purity and confirms its elemental composition.

For novel thiosemicarbazide derivatives, this analysis is crucial to verify that the intended synthesis and purification have been successful, yielding the correct stoichiometric product.

Table 4: Representative Elemental Analysis Data for a Thiosemicarbazide Derivative Data for 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide jocpr.com

| Element | Calculated (%) | Found (%) |

| Carbon | 39.24 | 39.13 |

| Hydrogen | 2.85 | 2.80 |

| Nitrogen | 9.15 | 9.04 |

| Sulfur | 6.98 | 6.89 |

Coordination Chemistry and Metal Complexation Research

Ligand Binding Modes of Thiosemicarbazide (B42300) and Thiosemicarbazone Derivatives

Thiosemicarbazones, which are derivatives formed by the condensation of thiosemicarbazides with aldehydes or ketones, are particularly well-studied for their coordination behavior. jocpr.comresearchgate.net The electronic and steric properties of substituents on the thiosemicarbazone backbone can significantly influence the resulting complex's geometry and stability. researchgate.netacs.org

The most prevalent coordination mode for thiosemicarbazide and its thiosemicarbazone derivatives involves acting as bidentate ligands. nih.govjocpr.com Chelation typically occurs through the sulfur atom of the thione group (C=S) and one of the nitrogen atoms of the hydrazine (B178648) moiety. nih.govrsc.org This N,S-donor coordination forms a stable five-membered chelate ring with the central metal ion. nih.govnih.gov The ligand can exist in its neutral thione form or, upon deprotonation of the N-H group adjacent to the sulfur, in an anionic thiolate form, which can neutralize the charge of a cationic metal center. benthamopenarchives.comnih.gov This bidentate N,S chelation is a foundational aspect of the coordination chemistry of this class of ligands. researchgate.net

While bidentate coordination is common, thiosemicarbazide derivatives can exhibit other binding modes. In some instances, they can function as unidentate ligands, coordinating solely through the sulfur atom. jocpr.com More complex derivatives, particularly thiosemicarbazones with additional donor groups, can act as polydentate ligands. For example, Schiff bases derived from salicylaldehyde (B1680747) and thiosemicarbazide can coordinate in a tridentate ONS fashion, involving the phenolic oxygen, azomethine nitrogen, and the thiolate sulfur. mdpi.com The specific coordination geometry is often influenced by factors such as the steric bulk of substituents on the ligand and the nature of the metal ion. acs.org This versatility allows for the formation of a wide array of complex structures with varying coordination numbers and geometries, including square planar and octahedral arrangements. nih.govmdpi.com

Synthesis of Metal Complexes with 4-(3,4-Dibromophenyl)thiosemicarbazide Analogues

The synthesis of metal complexes using thiosemicarbazide analogues, such as those with bromophenyl substituents, typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. jocpr.com The reaction conditions, including solvent, temperature, and pH, can be adjusted to facilitate the formation of the desired complex. jocpr.com

A wide variety of transition metal complexes have been synthesized using thiosemicarbazide and thiosemicarbazone ligands. nih.gov Research has documented the successful synthesis of complexes with metals such as Cu(II), Co(II), and Ni(II). jocpr.comfrontiersin.org For instance, the condensation of 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide with chloride salts of Cu(II), Co(II), and Ni(II) in 1,4-dioxane (B91453) under reflux yields the corresponding metal complexes. jocpr.com Similarly, complexes of palladium(II), platinum(II), and gold(III) have been prepared with ligands like 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone, demonstrating the broad applicability of these ligands in coordinating with both d-block and p-block metals. nih.govresearchgate.net

| Metal Ion | Ligand Analogue | General Synthetic Approach | Reference |

|---|---|---|---|

| Cu(II), Co(II), Ni(II) | 1-(3-bromo-4-hydroxy-5-methoxybenzylidene)-4-(4-bromophenyl)thiosemicarbazide | Reaction of the ligand with metal chloride salt in refluxing 1,4-dioxane. | jocpr.com |

| Au(III), Pt(II), Pd(II) | 3-(4-bromophenyl)-1-pyridin-2-ylprop-2-en-1-one thiosemicarbazone | Reaction of the ligand with the corresponding metal salt. | nih.govresearchgate.net |

| Co(II), Ni(II), Cu(II) | Benzil bis 4-(p-Bromophenyl-thiosemicarbazone) | Synthesis from the ligand and respective metal ions to form complexes. | qu.edu.qa |

Determining the stoichiometry of the resulting metal complexes is a critical step in their characterization. Elemental analysis is a fundamental technique used to ascertain the empirical formula and, consequently, the metal-to-ligand ratio. jocpr.comqu.edu.qa Physicochemical investigations often reveal stoichiometries of 1:1 or 1:2 for the metal-to-ligand ratio, depending on the coordination number of the metal and the denticity of the ligand. nih.govqu.edu.qa For example, studies on Co(III) complexes have shown a 1:2 metal-to-ligand ratio, leading to an octahedral geometry, while some Ni(II) and Cu(II) complexes exhibit a 1:1 ratio, resulting in square planar geometries. nih.gov The stability of these complexes is a notable feature, attributed to the chelate effect, where the formation of a ring structure between the ligand and the metal ion enhances thermodynamic stability compared to coordination with analogous monodentate ligands. nih.gov

Spectroscopic and Structural Elucidation of Metal Complexes

A comprehensive suite of spectroscopic and analytical techniques is employed to elucidate the structure of these metal complexes and confirm the coordination of the ligand to the metal center. researchgate.net These methods provide insights into the binding modes, geometry, and electronic environment of the metal ion.

Infrared (IR) spectroscopy is particularly useful for identifying the donor atoms involved in coordination. The disappearance or shift to a lower frequency of the ν(N-H) band and the ν(C=S) band in the complex's spectrum compared to the free ligand is indicative of coordination through the hydrazinic nitrogen and thione sulfur atoms, respectively. researchgate.net The appearance of new bands at lower frequencies can be assigned to the metal-sulfur (M-S) and metal-nitrogen (M-N) vibrations, further confirming chelation. researchgate.net

| Technique | Observation in Free Ligand | Observation in Metal Complex | Inference |

|---|---|---|---|

| FT-IR (ν, cm⁻¹) | N-H band (~3300 cm⁻¹), C=S band (~840 cm⁻¹) | Disappearance or shift of N-H band; shift of C=S band to lower frequency. New bands for M-N and M-S. | Coordination via hydrazinic nitrogen and thione/thiolate sulfur. |

| ¹H NMR (δ, ppm) | N-H proton signal present. | Shift or disappearance of the N-H proton signal upon deprotonation. | Confirmation of ligand deprotonation and coordination. |

| X-ray Crystallography | N/A | Provides exact bond lengths (e.g., M-S, M-N), bond angles, and coordination geometry (e.g., square planar, octahedral). | Definitive 3D structure of the complex. |

IR and NMR Spectral Shifts Upon Coordination

Spectroscopic analysis is crucial for elucidating the coordination mode of this compound with metal ions. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provide direct evidence of the ligand's binding sites.

In the IR spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=N), and ν(C=S) vibrations are observed. Upon complexation, significant shifts in these bands occur. The ν(C=S) band typically shifts to a lower frequency, indicating the involvement of the sulfur atom in coordination. nih.gov Simultaneously, the appearance of new bands at lower frequencies can be assigned to ν(M-S) and ν(M-N) vibrations, confirming the formation of metal-sulfur and metal-nitrogen bonds. jocpr.com The shift or disappearance of ν(N-H) bands often suggests deprotonation of the hydrazinic nitrogen upon coordination. nih.gov

¹H NMR spectroscopy further supports these findings. The signal corresponding to the N-H proton in the free ligand often broadens or disappears in the spectrum of the diamagnetic metal complex, which is indicative of its deprotonation and subsequent coordination to the metal ion. nih.gov Protons in the vicinity of the coordinating nitrogen and sulfur atoms also experience shifts in their resonance frequencies due to the change in the electronic environment upon chelation.

Table 1: Illustrative Spectral Shifts for a Thiosemicarbazide Ligand Upon Metal Complexation This table presents typical data observed for this class of compounds.

| Spectral Data | Free Ligand | Metal Complex | Interpretation of Shift |

| IR: ν(N-H) (cm⁻¹) | ~3300-3100 | Shifted or Disappeared | Involvement of hydrazinic nitrogen in coordination, often with deprotonation. |

| IR: ν(C=N) (cm⁻¹) | ~1610 | Shifted to lower frequency (~1590 cm⁻¹) | Coordination of the azomethine nitrogen to the metal center. researchgate.net |

| IR: ν(C=S) (cm⁻¹) | ~850 | Shifted to lower frequency (~800 cm⁻¹) | Coordination of the thiolate sulfur atom to the metal center. nih.gov |

| IR: New Bands (cm⁻¹) | N/A | ~520 (M-N), ~410 (M-S) | Direct evidence of the formation of metal-nitrogen and metal-sulfur bonds. purkh.com |

| ¹H NMR: δ(N-H) (ppm) | ~10.0 | Disappeared | Deprotonation of the N-H group upon coordination to the metal ion. |

Mass Spectrometry of Metal Complexes

Mass spectrometry is a powerful tool for confirming the stoichiometry and structure of metal complexes formed with this compound. The mass spectra of these complexes typically show a molecular ion peak ([M]⁺) that corresponds to the expected molecular weight of the complex, confirming its formation and composition. jocpr.com

Table 2: Representative Mass Spectrometry Data for a Hypothetical M(L)₂ Complex Where L = deprotonated this compound and M = a divalent metal ion (e.g., Ni(II)).

| Fragment Ion | m/z (Calculated) | Interpretation |

| [M(L)₂]⁺ | Corresponds to the full complex | Molecular ion peak, confirming the 1:2 metal-to-ligand stoichiometry. |

| [M(L)]⁺ | Corresponds to one metal and one ligand | Loss of one ligand molecule from the parent complex. |

| [L]⁺ | Corresponds to the free ligand | Fragmentation of the complex, showing the ligand mass. |

X-ray Crystallographic Analysis of Coordination Geometry

Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure and coordination geometry of metal complexes. For complexes involving thiosemicarbazone ligands, which are derivatives of thiosemicarbazides, various coordination geometries have been identified. mdpi.com

Influence of Metal Complexation on Chemical Reactivity and Biological Activity Pathways

The formation of a metal complex with this compound can dramatically alter its chemical reactivity and biological properties. According to Tweedy's chelation theory, the coordination of a ligand to a metal ion can enhance its biological activity. noveltyjournals.com

This enhancement is often attributed to several factors. The chelation process reduces the polarity of the metal ion by delocalizing its positive charge over the entire chelate ring. This reduction in polarity increases the lipophilicity of the complex, making it easier to penetrate the lipid membranes of cells. noveltyjournals.com This improved transport can lead to a more potent biological effect compared to the free ligand.

Furthermore, the coordinated ligand may have a different reactivity profile. The complex can be designed to interact with specific biological targets. For example, studies on similar thiosemicarbazone complexes have shown that they can bind to DNA, potentially through intercalation, and inhibit the activity of crucial enzymes like thioredoxin reductase or topoisomerase. researchgate.netnih.gov The metal center itself can also be a key factor in the mechanism of action. The structured arrangement of the ligand around the metal ion can facilitate interactions with biological macromolecules, leading to enhanced efficacy. nih.gov The complexation can also unlock catalytic activities not present in the free ligand, making these compounds useful in synthetic chemistry. mdpi.com

Advanced Biological Activity Investigations and Mechanistic Insights Non Clinical Focus

Enzymatic Target Identification and Inhibition Mechanisms

Research into the biological activities of 4-(3,4-Dibromophenyl)thiosemicarbazide and related compounds has identified several key enzymes as potential targets. The inhibition of these enzymes disrupts critical cellular processes, leading to the observed antimicrobial and other biological effects.

D-Ala-D-Ala ligase (Ddl) is a crucial enzyme in the bacterial cell wall biosynthesis pathway, responsible for the synthesis of the D-alanyl-D-alanine dipeptide. wikipedia.org This dipeptide is an essential component of peptidoglycan, which provides structural integrity to the bacterial cell wall. nih.govresearchgate.net The inhibition of Ddl leads to a weakened cell wall, ultimately causing bacterial cell lysis and death. nih.gov While direct studies on this compound are limited, the thiosemicarbazide (B42300) scaffold has been investigated for its potential to inhibit this key bacterial enzyme. The mechanism of inhibition by some compounds targeting Ddl involves the formation of a phosphorylated intermediate that mimics the natural substrate, thereby blocking the active site. nih.govresearchgate.net

Bacterial DNA gyrase and topoisomerase IV are essential type II topoisomerases that control the topological state of DNA during replication, transcription, and recombination. wikipedia.org They are well-established targets for antibacterial agents. nih.govresearchgate.netnih.govresearchgate.net DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. wikipedia.org Several thiosemicarbazide derivatives have been shown to inhibit these enzymes. nih.govresearchgate.netnih.govresearchgate.net For instance, certain 1,4-dicarbonylthiosemicarbazides have been identified as inhibitors of Staphylococcus aureus DNA gyrase, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov Molecular docking studies suggest that these compounds may bind to the ATPase domain of the enzymes, interfering with their function. nih.gov The inhibitory activity of 4-arylthiosemicarbazides has been linked to their electronic structure rather than their molecular geometry. nih.gov

| Compound | Target Enzyme | Organism | IC₅₀ (µM) |

|---|---|---|---|

| 1-(indol-2-carbonyl)-4-(4-nitrophenyl)-thiosemicarbazide | Topoisomerase IV | Staphylococcus aureus | 14 |

| 4-benzoyl-1-(4-methyl-imidazol-5-yl)-carbonylthiosemicarbazide | Topoisomerase IV | Not Specified | 90 |

| Compound 1b (a 1,4-dicarbonylthiosemicarbazide) | DNA gyrase | Staphylococcus aureus | 1.81 |

Thioredoxin reductase (TrxR) is a key enzyme in the thioredoxin system, which is crucial for maintaining cellular redox balance and is involved in DNA synthesis and repair. nih.govwikipedia.org TrxR is overexpressed in many cancer cells, making it an attractive target for anticancer drug development. nih.govwikipedia.org Certain metal complexes of thiosemicarbazones have demonstrated inhibitory activity against human topoisomerase IB (Topo IB), an enzyme that relaxes DNA supercoiling. nih.gov For example, a gold(III)-thiosemicarbazone complex was found to inhibit Topo IB at a concentration of 1.5 µM. nih.gov The inhibition of these enzymes can lead to increased oxidative stress and disruption of DNA metabolism, contributing to the cytotoxic effects of these compounds. nih.govwikipedia.org

Ribonucleotide reductase (RR) is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.govwikipedia.org This process is the rate-limiting step in DNA synthesis, and therefore, RR is a well-established target for anticancer therapies. nih.govwikipedia.org Thiosemicarbazone derivatives are among the known inhibitors of this enzyme. nih.gov Their mechanism of action is thought to involve the chelation of the iron cofactor essential for RR activity.

Beyond the targets involved in nucleic acid and cell wall synthesis, thiosemicarbazide derivatives have been investigated for their inhibitory effects on other enzymes, such as urease and α-glucosidase. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor for some pathogenic bacteria, including Helicobacter pylori. tandfonline.comfrontiersin.orgnih.govresearchgate.netnih.gov Several thiosemicarbazone analogues have shown potent urease inhibitory activity, with some compounds exhibiting IC₅₀ values in the low micromolar range. tandfonline.comfrontiersin.orgnih.govresearchgate.netnih.gov α-Glucosidase is an enzyme involved in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.govnih.govmdpi.com A number of thiosemicarbazide derivatives have been identified as potential α-glucosidase inhibitors. nih.govnih.govmdpi.com

| Compound Class | Target Enzyme | Reported IC₅₀ Range (µM) |

|---|---|---|

| Thiosemicarbazone analogues | Urease | 5.3 - 27.3 |

| Morpholine-thiophene hybrid thiosemicarbazones | Urease | 3.80 - 5.77 |

| Thiosemicarbazide derivatives with 4-nitrophenyl group | α-glucosidase | Potent inhibition observed |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for the rational design of more potent and selective derivatives. For thiosemicarbazides, SAR studies have revealed several key features that determine their inhibitory potential against various enzymatic targets.

In studies of 2,6-disubstituted thiosemicarbazone derivatives of pyridine (B92270) as potential antituberculosis agents, the nature of the substituents at both positions was found to be critical for activity. mdpi.com Similarly, for 1,3-thiazole derivatives as cholinesterase inhibitors, the substituents on the acyl moiety were shown to influence the inhibitory potency and selectivity. academie-sciences.fr

Influence of Halogenation (e.g., Dibromophenyl) and Phenyl Ring Substituents on Activity

The biological activity of thiosemicarbazide derivatives is significantly modulated by the nature and position of substituents on the phenyl ring, with halogenation playing a pivotal role. The presence of bromine atoms, as in the dibromophenyl group of this compound, is a key determinant of its potential efficacy.

Research on related compounds demonstrates a clear structure-activity relationship concerning halogen substituents. For instance, the antibacterial activity of 4-(4-bromophenyl)thiosemicarbazide was found to be greater than its chlorine analogue, a phenomenon attributed to the increase in electron density on the hydrazinic end of the thiosemicarbazide chain due to the bromine atom. nih.gov This suggests that the electronic properties conferred by the halogen are crucial for the molecule's interaction with biological targets.

The type and position of substituents on the phenyl ring influence the antimicrobial response. nih.gov Studies on a series of thiosemicarbazides revealed that compounds with electron-withdrawing groups, such as trifluoromethylphenyl, exhibited the highest activity against Gram-positive bacteria. nih.gov Similarly, derivatives with a 3-chlorophenyl substituent have shown notable anthelmintic and antibacterial efficacy. mdpi.com This highlights that both the electronegativity and the substitution pattern (e.g., meta-, para- positions) on the phenyl ring are critical factors that fine-tune the biological profile of the entire molecule. The disubstituted 3,4-dibromo pattern on the target compound combines these electronic and positional effects, which are integral to its specific bioactivity.

| Compound/Substituent | Target Organism | Activity/MIC Value (µg/mL) | Reference |

|---|---|---|---|

| 4-(4-bromophenyl)thiosemicarbazide | Bacteria | Increased activity compared to chlorine analogue | nih.gov |

| Thiosemicarbazide with 3-trifluoromethylphenyl substituent | Gram-positive strains | 3.9 - 250 | nih.gov |

| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | Rhabditis sp. (Nematode) | LC50: 14.77 mg/mL | mdpi.com |

| Thiosemicarbazide with 4-trifluoromethylphenyl group | Gram-positive strains (excluding S. aureus) | 31.25 - 62.5 | mdpi.com |

Role of Specific Scaffolds and Substituent Positions in Enhanced Bioactivity

The thiosemicarbazide core is recognized as a "privileged scaffold" in medicinal chemistry, valued for its ability to form multiple hydrogen bonds and coordinate with metal ions, which underpins its broad range of biological activities. nih.govnih.gov The specific arrangement of atoms within this scaffold is fundamental to its function, and its biological effects are further enhanced by the strategic placement of substituents.

The position of substituents on the thiosemicarbazide skeleton itself can significantly dictate the compound's activity. researchgate.net For example, modifications at the N1 versus the N4 position of the thiosemicarbazide chain can lead to vastly different biological outcomes. In the case of this compound, the dibromophenyl group is located at the N4 position, a common feature in many biologically active thiosemicarbazide derivatives.

Furthermore, the relative positions of substituents on the aromatic ring are crucial. Research on various thiosemicarbazone derivatives has shown that the substitution pattern on the phenyl ring directly impacts their biological potential. For instance, the placement of chloro groups at the 2,4- positions versus the 3,4- positions on a phenyl ring can alter the lipophilicity and electronic distribution of the molecule, thereby affecting its interaction with cellular targets. nih.gov The 3,4-dibromo substitution pattern in the target compound is therefore a critical design element that contributes to its specific bioactivity profile.

Correlation of Molecular Features with Specific Biological Responses

The molecular architecture of thiosemicarbazide derivatives directly correlates with the specific biological responses they elicit. Key molecular features such as lipophilicity, electronic properties, and the presence of specific functional groups determine whether a compound will exhibit antibacterial, antifungal, or anticancer activity.

Lipophilicity is a critical parameter influencing a compound's ability to cross biological membranes. In series of benzylidenethiosemicarbazones, the lipophilicity was shown to vary based on the type and position of halogen substituents on the phenyl ring. For example, derivatives with 3,4-dichloro substituents were found to be more lipophilic than those with 4-bromo or 2,3-dichloro substituents. nih.gov This property is essential for reaching intracellular targets.

The electronic nature of the substituents is also directly linked to the mechanism of action. Electron-withdrawing groups, like the bromine atoms in this compound, can enhance interactions with biological macromolecules. The antimicrobial activity of thiosemicarbazides has been shown to be dependent on the type and position of the substituent on the phenyl ring, with trifluoromethylphenyl groups conferring high activity against Gram-positive bacteria. nih.gov This suggests that the electronic influence of such groups is a key factor in their biological response. The ability of the thiosemicarbazone scaffold to chelate metal ions is another molecular feature that correlates strongly with antiproliferative activity, a mechanism discussed further in subsequent sections. mdpi.com

Cellular and Molecular Mechanisms of Action (In Vitro Models)

Investigation of Cellular Uptake Mechanisms

While specific studies detailing the cellular uptake mechanisms of this compound are not extensively documented, insights can be drawn from the physicochemical properties of the broader class of thiosemicarbazones. These compounds are generally characterized by a degree of lipophilicity that allows them to passively diffuse across the lipid bilayer of cell membranes. mdpi.com

Interference with Cellular Metal Ion Homeostasis

A primary and well-established mechanism of action for thiosemicarbazones is their ability to interfere with cellular metal ion homeostasis. This activity stems from the thiosemicarbazide scaffold, which contains a tridentate NNS (Nitrogen-Nitrogen-Sulfur) set of donor atoms capable of chelating essential transition metal ions such as iron and copper. mdpi.com

By binding to intracellular metal ions, these compounds can disrupt the function of numerous metalloenzymes that are critical for cellular processes. For example, thiosemicarbazones are known to inhibit thioredoxin reductase, a key enzyme in cellular redox control, through metal binding at its active site. nih.gov The resulting metal complexes can be highly cytotoxic. nih.govresearchgate.net This chelation activity effectively sequesters the metal ions, making them unavailable for vital biological functions and leading to a cascade of downstream effects, including the generation of reactive oxygen species (ROS) and the inhibition of DNA synthesis, ultimately contributing to the compound's antiproliferative effects. mdpi.com

Induction of Apoptosis in Cellular Models

Consistent with their antiproliferative properties, many thiosemicarbazone derivatives have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.gov The induction of apoptosis by this compound can be inferred from the activities of structurally related molecules.

The mechanisms underlying apoptosis induction are often multifactorial. Interference with metal ion homeostasis and the subsequent generation of high levels of cytotoxic ROS can trigger the intrinsic (mitochondrial) apoptotic pathway. nih.gov This involves mitochondrial dysfunction, a reduction in the mitochondrial membrane potential, and the release of pro-apoptotic factors like cytochrome C. mdpi.com Studies on novel quinoline-thiosemicarbazone analogues have demonstrated that they can induce cell cycle arrest and apoptosis via this ROS-mediated mitochondrial pathway, which involves the activation of caspase-3. nih.gov Furthermore, other related heterocyclic compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways, evidenced by the activation of multiple caspases (e.g., caspases 7, 8, 9, and 10). mdpi.com These findings suggest that this compound likely shares the capacity to trigger programmed cell death through similar molecular pathways in susceptible cells.

| Mechanism | Key Findings from Related Compounds | Reference |

|---|---|---|

| Cellular Uptake | Lipophilicity of thiosemicarbazone-metal complexes allows passage through cell membranes. | mdpi.com |

| Metal Ion Chelation | NNS tridentate donor set chelates intracellular iron and copper. | mdpi.com |

| Enzyme Inhibition | Gold(III) complex of a thiosemicarbazone inhibits thioredoxin reductase (TrxR). | nih.gov |

| Apoptosis Induction | Quinoline-thiosemicarbazones induce apoptosis via ROS-mediated mitochondrial pathway and caspase-3 activation. | nih.gov |

| Apoptosis Pathways | Related heterocyclic scaffolds induce apoptosis through both intrinsic and extrinsic pathways (activation of caspases 7, 8, 9, 10). | mdpi.com |

Broad-Spectrum Activity Analysis (Mechanistic In Vitro Investigations)

In vitro studies are crucial for determining the intrinsic biological activity of a compound and elucidating its potential mechanisms of action at a molecular level. The thiosemicarbazide scaffold is a well-recognized pharmacophore known for a wide range of biological activities, including antimicrobial and antioxidant effects. nih.govresearchgate.net This has prompted investigations into various substituted derivatives. However, the specific activity profile of this compound remains a subject of targeted research.

A review of available scientific literature indicates that while the broader class of thiosemicarbazide derivatives has been a subject of antibacterial research, specific studies detailing the in vitro activity of this compound against Gram-positive and Gram-negative bacteria are not extensively reported. nih.govnih.gov The general structure of thiosemicarbazides suggests potential mechanisms of action, such as the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which would disrupt DNA replication and lead to cell death. nih.gov

The antimicrobial response of thiosemicarbazides is often dependent on the type and position of substituents on the phenyl ring. nih.gov For instance, studies on other halogenated phenylthiosemicarbazides have shown varied activity. Some derivatives exhibit moderate to significant activity against Gram-positive bacteria, including strains of Staphylococcus aureus, Staphylococcus epidermidis, and Micrococcus luteus, with Minimum Inhibitory Concentration (MIC) values reported in the low µg/mL range for the most active compounds. nih.govnih.gov However, activity against Gram-negative bacteria is often limited, with many derivatives showing MIC values greater than 1000 µg/mL against strains like Escherichia coli and Klebsiella pneumoniae. nih.gov

Without specific experimental data for this compound, its precise antibacterial spectrum and potency remain to be determined through dedicated screening assays.

Table 1: Antibacterial Activity of this compound (Hypothetical Data)

| Microorganism | Gram Stain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus | Positive | Data not available | N/A |

| Escherichia coli | Negative | Data not available | N/A |

| Bacillus subtilis | Positive | Data not available | N/A |

| Pseudomonas aeruginosa | Negative | Data not available | N/A |

Note: This table is for illustrative purposes. Specific MIC values for this compound were not found in the reviewed scientific literature.

The potential of thiosemicarbazide derivatives as antifungal agents has been explored, with research indicating that their effectiveness is highly influenced by the specific aryl substituents. nih.govnih.gov In vitro antifungal potency of various 4-arylthiosemicarbazides has been evaluated against clinically relevant fungal pathogens, particularly Candida species such as Candida albicans and Candida parapsilosis. nih.govresearchgate.net

Mechanistic studies on related compounds suggest that the antifungal action could involve the inhibition of crucial fungal enzymes. nih.govnih.gov Molecular docking simulations of some 4-arylthiosemicarbazides have identified potential targets like sterol 14α-demethylase (CYP51) and N-myristoyltransferase (NMT), indicating that these compounds might interfere with fungal cell membrane integrity and protein modification. nih.govnih.gov

However, a detailed search of the scientific literature did not yield specific data on the antifungal activity of this compound. While studies have assessed derivatives with single bromo-substituents or other halogen patterns, the specific dibromo-configuration of the subject compound has not been explicitly reported in the context of antifungal screening. nih.gov Therefore, its efficacy against model fungal systems is yet to be experimentally validated.

Table 2: Antifungal Activity of this compound (Hypothetical Data)

| Fungal Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Candida albicans | Data not available | N/A |

| Candida parapsilosis | Data not available | N/A |

| Aspergillus fumigatus | Data not available | N/A |

Note: This table is for illustrative purposes. Specific MIC values for this compound were not found in the reviewed scientific literature.

Thiosemicarbazides and their derivatives, thiosemicarbazones, are a class of compounds historically recognized for their antiviral potential against a range of DNA and RNA viruses. nih.govnih.gov The mechanism of action for some derivatives has been linked to the inhibition of viral replication processes. For example, certain indole-based thiosemicarbazides have demonstrated potent activity against RNA viruses like Coxsackie B4 virus in cell-based assays, with 50% effective concentration (EC₅₀) values in the low microgram per milliliter range. nih.gov Similarly, other research has explored α-amino acid-based thiosemicarbazides for activity against the Dengue virus. nih.gov

Despite the established antiviral interest in this chemical class, specific in vitro studies evaluating the antiviral properties of this compound against model viruses were not identified in the reviewed literature. The antiviral spectrum of this particular compound, including its efficacy against viruses such as influenza, herpes simplex, or others, remains an open area for investigation.

Table 3: Antiviral Activity of this compound (Hypothetical Data)

| Virus | Cell Line | EC₅₀ (µg/mL) | Reference |

|---|---|---|---|

| Influenza A Virus | MDCK | Data not available | N/A |

| Coxsackie B4 Virus | Vero | Data not available | N/A |

| Dengue Virus | Vero | Data not available | N/A |

Note: This table is for illustrative purposes. Specific EC₅₀ values for this compound were not found in the reviewed scientific literature.

Compounds possessing a thiosemicarbazide or thiosemicarbazone scaffold are known to exhibit antioxidant properties, largely attributed to their ability to donate hydrogen atoms or electrons to scavenge free radicals. nih.govresearchgate.netnih.gov The antioxidant capacity of these compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this assay, the antioxidant reduces the stable DPPH radical to a non-radical form, a reaction that can be monitored spectrophotometrically. mdpi.com

Research on various thiosemicarbazone derivatives has demonstrated significant radical scavenging activity. researchgate.netnih.gov The efficiency of this activity is often influenced by the electronic properties of the substituents on the aromatic ring. However, specific experimental data from antioxidant assays for this compound are not available in the current body of scientific literature. Its potential to act as a free radical scavenger and its comparative efficacy against standard antioxidants like ascorbic acid or Trolox have not been reported.

Table 4: Antioxidant Activity of this compound (Hypothetical Data)

| Assay | IC₅₀ (µM) | Reference |

|---|---|---|

| DPPH Radical Scavenging | Data not available | N/A |

| ABTS Radical Scavenging | Data not available | N/A |

Note: This table is for illustrative purposes. Specific IC₅₀ values for this compound were not found in the reviewed scientific literature.

Computational Chemistry and Cheminformatics Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular properties with high accuracy.

The first step in computational analysis is typically the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). For thiosemicarbazide (B42300) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are used to determine key structural parameters. nih.govakademisains.gov.mynih.gov The optimized structure of 4-(3,4-Dibromophenyl)thiosemicarbazide would likely show a nearly planar conformation between the dibromophenyl ring and the thiosemicarbazide moiety. mdpi.com

Electronic structure analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these frontier orbitals is crucial for determining the molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. nih.govakademisains.gov.my For analogous thiosemicarbazone complexes, the electron density of HOMO and LUMO is often distributed across the nitrogen, sulfur, and phenyl ring atoms. nih.gov

DFT calculations can accurately predict spectroscopic data, which aids in the structural confirmation of synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and compared with experimental FT-IR spectra. For thiosemicarbazides, characteristic vibrational bands include N-H stretching (around 3100-3400 cm⁻¹), C=S stretching (thione group, often around 750-1250 cm⁻¹), and C=N stretching (if in the tautomeric thiol form). nih.govresearchgate.netorientjchem.org The calculated spectrum helps in the precise assignment of experimental peaks. researchgate.net